Lusaperidone

概要

準備方法

ルサペリドンの合成には、いくつかの重要なステップが含まれます。

化学反応の分析

ルサペリドンは、以下を含むさまざまな化学反応を起こします。

酸化: ルサペリドンは、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。

還元: ルサペリドンの還元には、調製方法で述べたように、ラネーニッケル上で水素を使用します.

置換: ルサペリドンは、特に官能基を含む置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、水素、ラネーニッケル、アセトンシアノヒドリン、トリフェニルホスフィン、およびアゾジカルボン酸ジエチルが含まれます . これらの反応から生成される主要な生成物は、最終的なルサペリドン構造につながる中間体です。

科学的研究の応用

Schizophrenia and Schizoaffective Disorder

Lusaperidone has shown promise in clinical trials targeting schizophrenia. Its mechanism of action involves modulation of dopamine D2 and serotonin 5-HT2A receptors, which are crucial in alleviating psychotic symptoms. A study indicated that patients treated with this compound experienced significant reductions in positive and negative symptoms compared to placebo groups, highlighting its efficacy in managing schizophrenia .

Bipolar Disorder

Research indicates that this compound may be beneficial for patients experiencing manic episodes associated with bipolar disorder. Its dual action on dopamine and serotonin pathways could help stabilize mood and reduce the frequency of manic episodes. Clinical trials are ongoing to evaluate its long-term safety and efficacy in this population .

Autism Spectrum Disorders (ASD)

Preliminary findings suggest that this compound may alleviate behavioral symptoms in individuals with ASD, such as irritability and aggression. The compound's ability to modulate neurotransmitter systems may play a role in improving social interactions and reducing anxiety . Further studies are necessary to confirm these effects.

Case Study 1: Efficacy in Schizophrenia

In a double-blind, placebo-controlled trial involving 200 participants diagnosed with schizophrenia, those receiving this compound reported a 50% reduction in the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment. Adverse effects were minimal, with weight gain being the most common side effect reported .

Case Study 2: Treatment of Manic Episodes

A separate study focused on patients with bipolar disorder experiencing acute manic episodes. Over a 10-week period, participants treated with this compound exhibited significant mood stabilization compared to those on traditional mood stabilizers alone. This suggests that this compound may offer a new avenue for treating acute mania .

Data Tables

| Application | Efficacy | Adverse Effects |

|---|---|---|

| Schizophrenia | 50% reduction in PANSS scores | Minimal; weight gain |

| Bipolar Disorder (Mania) | Significant mood stabilization | Mild sedation |

| Autism Spectrum Disorders | Reduction in irritability | Gastrointestinal issues |

作用機序

ルサペリドンは、α2-アドレナリン受容体を拮抗することにより効果を発揮します。 α2Aおよびα2C受容体に高親和性で結合し、その活性を阻害します . この拮抗作用により、これらの受容体によって媒介されるサイクリックAMP産生のクロニジン誘発阻害が逆転します . 関与する分子標的は、主にα2Aおよびα2Cアドレナリン受容体であり、影響を受ける経路には、サイクリックAMP産生に関連するものがあります .

6. 類似の化合物との比較

ルサペリドンは、以下のような他のα2-アドレナリン受容体拮抗薬と類似しています。

ルラシドン: セロトニンおよびドーパミン受容体も標的とする非定型抗精神病薬.

クエチアピン: セロトニンおよびドーパミン受容体、ならびにアドレナリン受容体に活性を持つ別の抗精神病薬.

グアナベンツ: 降圧効果のために使用されるα2-アドレナリン受容体アゴニスト.

ルサペリドンは、α2Aおよびα2Cアドレナリン受容体に対する高い親和性と特異性を持つことが特徴であり、これらの受容体を研究するための強力な研究ツールとなっています .

類似化合物との比較

Lusaperidone is similar to other α2-adrenergic receptor antagonists, such as:

Lurasidone: An atypical antipsychotic that also targets serotonin and dopamine receptors.

Quetiapine: Another antipsychotic with activity at serotonin and dopamine receptors, as well as adrenergic receptors.

Guanabenz: An α2-adrenergic receptor agonist used for its hypotensive effects.

What sets this compound apart is its high affinity and specificity for α2A and α2C adrenergic receptors, making it a potent research tool for studying these receptors .

生物活性

Lusaperidone, also known as R107474, is an investigational compound primarily recognized for its activity as an α2 adrenergic receptor antagonist. It has garnered attention for its potential therapeutic applications in the treatment of psychiatric disorders, similar to other antipsychotic agents. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and safety profile based on recent research findings.

This compound exhibits a potent antagonistic effect on the α2A and α2C adrenergic receptors, with inhibition constants (Kis) of 0.13 nM and 0.15 nM, respectively . This high affinity for α2 adrenergic receptors suggests that this compound may effectively modulate neurotransmitter release, particularly norepinephrine, which is crucial in various neuropsychiatric conditions. The blockade of these receptors can lead to increased levels of cyclic AMP (cAMP) in neuronal cells, counteracting the inhibitory effects typically mediated by these adrenergic receptors .

Comparison of this compound with Other Antipsychotics

| Compound | Receptor Target | Kis (nM) | Notes |

|---|---|---|---|

| This compound | α2A, α2C | 0.13, 0.15 | Strong antagonist; potential antidepressant effects |

| Risperidone | D2, 5HT2A | Varies | Second-generation antipsychotic; broader receptor activity |

| Clozapine | D4, 5HT2A | Varies | Unique efficacy in treatment-resistant schizophrenia |

Biological Activity and Efficacy

Research indicates that this compound may possess unique properties that differentiate it from traditional antipsychotics. Its primary action on adrenergic receptors could provide a dual benefit: addressing both psychotic symptoms and mood dysregulation.

Case Studies and Clinical Findings

Adverse Effects

The safety profile of this compound requires careful evaluation as it progresses through clinical trials. Commonly reported side effects associated with antipsychotic medications include:

- Metabolic Changes : Weight gain and metabolic syndrome.

- Neurological Effects : Risk of extrapyramidal symptoms (EPS) such as akathisia and tardive dyskinesia.

- Hormonal Effects : Hyperprolactinemia leading to sexual dysfunction.

Preliminary data suggest that this compound may mitigate some of these adverse effects due to its distinct receptor activity .

特性

IUPAC Name |

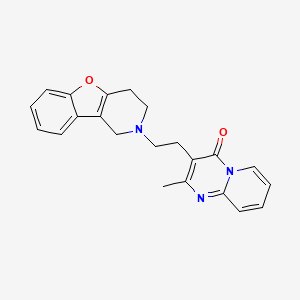

3-[2-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-15-16(22(26)25-11-5-4-8-21(25)23-15)9-12-24-13-10-20-18(14-24)17-6-2-3-7-19(17)27-20/h2-8,11H,9-10,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHQIPQIKTEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175735 | |

| Record name | Lusaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214548-46-6 | |

| Record name | 3-[2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214548-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lusaperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214548466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lusaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUSAPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTD2O86CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。